molecular formula C16H15N3O3 B2599187 Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 890007-87-1

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2599187
CAS No.: 890007-87-1
M. Wt: 297.314
InChI Key: HKCPMKYQGFNAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Its structure includes:

  • Ethyl ester at position 6, contributing to lipophilicity and metabolic stability.
  • Methyl group at position 2, influencing steric and electronic properties.
  • Phenyl substituent at position 3, enhancing π-π stacking interactions.
  • Oxo group at position 7, forming a conjugated ketone system with the dihydro core.

Properties

IUPAC Name

ethyl 2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-14-13(11-7-5-4-6-8-11)10(2)18-19(14)15(12)20/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBFAAYTDJMQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(NN2C1=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of a β-keto ester with hydrazine or its derivatives to form the pyrazole ring.

    Cyclization to Form the Pyrazolopyrimidine Core: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone and a urea derivative under acidic or basic conditions to form the fused pyrazolopyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed under controlled conditions.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural similarity to known bioactive molecules, it is investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of its targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazolo/Triazolo/Tetrazolo[1,5-a]pyrimidine Derivatives

Compound Name Core Structure R2 R3 R5 R6 (Ester) R7 Reference
Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine CH₃ Ph H COOEt O Target
Ethyl 4,7-dihydro-7-oxo-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine p-tolyl H H COOEt O
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine H H CH₃ COOEt 4-morpholinophenyl
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine H H CF₃ COOEt 4-BrPh
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine NH₂ H CH₃ COOEt Ph

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, while bulky aryl groups (e.g., 4-morpholinophenyl in ) may improve target binding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (C=O, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
This compound N/A ~1666* 1.23 (t, OCH₂CH₃), 2.41 (s, CH₃), 6.99–8.12 (m, ArH)
Ethyl 4,7-dihydro-7-oxo-2-p-tolyl-triazolo[1,5-a]pyrimidine-6-carboxylate 268 1666 1.25 (t, OCH₂CH₃), 2.35 (s, CH₃), 7.25–8.10 (m, ArH)
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-tetrazolo[1,5-a]pyrimidine-6-carboxylate N/A N/A 1.21 (t, OCH₂CH₃), 4.12 (q, OCH₂), 7.50–7.90 (m, ArH)

Notes:

  • The target compound’s IR spectrum likely mirrors analogs (C=O stretch ~1666 cm⁻¹) .
  • ¹H-NMR signals for ethyl esters (δ ~1.2–1.3 ppm) and aromatic protons (δ ~7–8 ppm) are consistent across derivatives .

Table 3: Bioactivity of Structural Analogs

Compound Name Bioactivity Mechanism/Application Reference
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate Antitumor (HepG2, MCF-7) CDK2 inhibition
Ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Anti-proliferative (4T1, HeLa) Apoptosis induction
Ethyl 4,7-dihydro-2-morpholino-7-oxo-triazolo[1,5-a]pyrimidine-6-carboxylate Cannabinoid receptor modulation (CB2) SAR investigation
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate α-Glucosidase inhibition Diabetes management

Key Trends :

  • Electron-Withdrawing Groups : CF₃ or nitro substituents enhance enzyme inhibition (e.g., α-glucosidase in ).
  • Aryl Substituents: Bulky groups (e.g., 4-morpholinophenyl) improve binding to biological targets .
  • Dihydro Core : Partial saturation may increase metabolic stability compared to fully aromatic systems .

Biological Activity

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 951626-65-6
  • LogP (Partition Coefficient) : 2.423
  • Water Solubility : LogSw -2.77

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that compounds similar to ethyl 2-methyl-7-oxo-3-phenyl derivatives exhibit various biological activities, such as:

  • Antimicrobial Activity : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties against a range of bacterial strains.
  • Antitumor Effects : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Properties : Certain compounds in this class have been associated with the inhibition of inflammatory pathways, providing a rationale for their use in treating inflammatory diseases.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 2-methyl-7-oxo compounds. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating potent activity compared to standard antibiotics.

CompoundMIC (µg/mL)Activity
Ethyl 2-methyl-7-oxo16Moderate
Standard Antibiotic8High

Antitumor Effects

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that ethyl 2-methyl-7-oxo derivatives induced apoptosis and cell cycle arrest. The IC50 values were reported around 25 µM, indicating a promising lead for further development.

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction
HeLa30Cell cycle arrest

Anti-inflammatory Studies

In vivo models demonstrated that derivatives significantly reduced inflammation markers in induced arthritis models. The reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) was notable when compared to control groups.

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multi-component reactions under reflux conditions. A representative protocol involves condensing ethyl 3-oxobutanoate derivatives, substituted aldehydes (e.g., phenyl), and aminotetrazole/triazole precursors in ethanol with catalytic HCl. For example, Shen et al. (2010) synthesized analogous tetrazolopyrimidines by heating reagents in ethanol/HCl, followed by azeotropic water removal using benzene and p-toluenesulfonic acid . Post-reaction purification via recrystallization (ethanol) yields crystalline products suitable for structural analysis.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. The compound’s dihydropyrimidine core adopts a flattened envelope conformation, as evidenced by Cremer-Pople puckering parameters (e.g., Q = 0.125 Å, θ = 109.7°) . Hydrogen atoms are refined using riding models (C–H = 0.95–1.00 Å), while N–H bonds are located via difference maps and freely refined . Complementary techniques like 1H^1H-NMR (e.g., δ ~1.3 ppm for ethyl CH3_3) and mass spectrometry further validate purity and functional groups .

Q. What analytical techniques are critical for characterizing its purity and stability?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR resolve substituent positions and stereochemistry. Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points often exceeding 250°C for analogous triazolopyrimidines . Purity is monitored using HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -CF3_3) at the 5-position enhance antitumor activity by improving target binding affinity. For instance, fluorinated derivatives showed IC50_{50} values <10 μM against HepG2 and MCF-7 cell lines, attributed to increased kinase inhibition (e.g., CDK2) . Conversely, bulky substituents (e.g., morpholino) at the 2-position reduce solubility but improve metabolic stability .

Q. What crystallographic challenges arise during refinement of similar compounds?

Key challenges include:

  • Hydrogen atom placement : N–H bonds require free refinement due to dynamic disorder, while C–H bonds use riding models .
  • Twinned data : High-resolution (<1.0 Å) datasets mitigate twinning artifacts, but SHELXL’s TWIN/BASF commands are often necessary .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for heavy atoms (Br, S) are refined with ISOR restraints to prevent overparameterization .

Q. How can regioselectivity be controlled during synthesis of dihydropyrimidine derivatives?

Regioselectivity is governed by reaction conditions:

  • Acidic conditions (HCl/ethanol) favor 5-substituted products via kinetic control of enolate formation .
  • Ionic liquids (e.g., [BMIM]BF4_4) promote 7-substitution due to stabilization of transition states through hydrogen bonding .
  • Microwave-assisted synthesis reduces side reactions (e.g., oxidation) and improves yields (>75%) .

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

N–H···N hydrogen bonds (2.8–3.0 Å) dominate packing, forming infinite chains along the crystallographic axis . π-π stacking between phenyl rings (3.5–4.0 Å) and C–Br···O halogen bonds further stabilize the lattice, as shown in Hirshfeld surface analysis .

Methodological Considerations

Q. How are computational methods integrated with experimental SAR studies?

Density functional theory (DFT) calculations (B3LYP/6-31G**) predict electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots for target binding. Molecular docking (AutoDock Vina) validates interactions with enzymes like CDK2, correlating binding energies (ΔG < -8 kcal/mol) with in vitro IC50_{50} data .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst screening : p-TsOH outperforms HCl in dehydrative cyclization steps, reducing reaction time from 12 h to 6 h .
  • Solvent selection : Ethanol/benzene azeotropes efficiently remove water, shifting equilibrium toward product formation .
  • Workup protocols : Hot filtration removes insoluble byproducts (e.g., unreacted aminotetrazole), improving purity pre-recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.